molecular formula C19H27N3O4S B11252234 N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B11252234
M. Wt: 393.5 g/mol
InChI Key: VGXPVLWMANZVHD-UHFFFAOYSA-N
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Description

N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE typically involves multiple steps. One common route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine undergoes rearrangement by the action of potassium hydride to give a more stable product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

Scientific Research Applications

N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE is unique due to its combination of a furan ring, methoxyphenyl group, and piperazine moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide

InChI

InChI=1S/C19H27N3O4S/c1-3-27(23,24)20-15-18(19-5-4-14-26-19)22-12-10-21(11-13-22)16-6-8-17(25-2)9-7-16/h4-9,14,18,20H,3,10-13,15H2,1-2H3

InChI Key

VGXPVLWMANZVHD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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